n-(4-Methoxy-2-nitrophenyl)benzenesulfonamide

Description

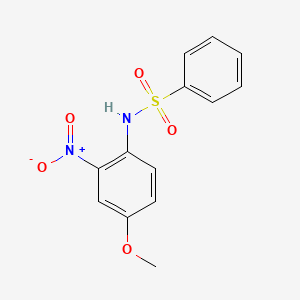

Structure

3D Structure

Properties

IUPAC Name |

N-(4-methoxy-2-nitrophenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O5S/c1-20-10-7-8-12(13(9-10)15(16)17)14-21(18,19)11-5-3-2-4-6-11/h2-9,14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYGHBNQAXZZADC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70282997 | |

| Record name | n-(4-methoxy-2-nitrophenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70282997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5464-08-4 | |

| Record name | NSC29065 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29065 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-(4-methoxy-2-nitrophenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70282997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-(4-Methoxy-2-nitrophenyl)benzenesulfonamide: Structural Profiling, Synthetic Methodologies, and Pharmacological Applications

Executive Summary

N-(4-Methoxy-2-nitrophenyl)benzenesulfonamide (CAS: 5464-08-4) is a highly functionalized sulfonamide intermediate critical to the rational design of targeted therapeutics, including advanced kinase inhibitors and psychotropic agents. Characterized by a robust benzenesulfonamide core flanked by electron-modulating methoxy and nitro substituents, this molecule serves as a versatile pharmacophore building block. This technical guide provides an authoritative breakdown of its physicochemical properties, self-validating synthetic protocols, downstream functionalization pathways, and mechanistic roles in drug discovery.

Structural and Physicochemical Profiling

The chemical architecture of this compound (Molecular Formula: C₁₃H₁₂N₂O₅S) is defined by three distinct functional domains:

-

The Benzenesulfonyl Moiety: Provides metabolic stability and acts as a strong electron-withdrawing group (EWG), significantly lowering the pKa of the adjacent nitrogen.

-

The Ortho-Nitro Group: Exerts profound steric hindrance and inductive electron withdrawal, which dictates the reactivity profile of the parent aniline during synthesis.

-

The Para-Methoxy Group: An electron-donating group (EDG) that fine-tunes the electronic distribution across the phenyl ring, often utilized in medicinal chemistry to enhance target-protein binding via hydrogen bonding or dipole interactions.

Quantitative Data Summary

| Property | Value | Reference |

| CAS Number | 5464-08-4 | [1] |

| Molecular Formula | C₁₃H₁₂N₂O₅S | [1] |

| Molecular Weight | 308.31 g/mol | [1] |

| Boiling Point | 492.6 °C (at 760 mmHg) | [2] |

| Density | 1.438 g/cm³ | [2] |

| Flash Point | 251.7 °C | [2] |

| Appearance | Solid (Inferred from high density/BP) | [2] |

Rational Design and Synthetic Methodology

Causality in Experimental Design

The synthesis of this compound relies on the nucleophilic acyl substitution between 4-methoxy-2-nitroaniline and benzenesulfonyl chloride. Mechanistic Challenge: The ortho-nitro group heavily depletes the electron density of the aniline nitrogen via resonance, rendering it a exceptionally weak nucleophile. Solution: Pyridine is employed not merely as an acid scavenger, but as a nucleophilic catalyst. It reacts with benzenesulfonyl chloride to form a highly electrophilic N-sulfonylpyridinium intermediate, which is readily attacked by the weakly nucleophilic aniline.

Protocol 1: Synthesis of this compound

This protocol is designed as a self-validating system to ensure high yield and purity.

-

Activation: Dissolve 1.0 equivalent of 4-methoxy-2-nitroaniline in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Add 2.0 equivalents of anhydrous pyridine. Cool the system to 0 °C using an ice bath to control the exothermic nature of the subsequent addition.

-

Electrophilic Addition: Dropwise, add 1.2 equivalents of benzenesulfonyl chloride.

-

Validation Check: The reaction mixture will deepen in color, indicating the formation of the pyridinium intermediate.

-

-

Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours.

-

Validation Check (TLC): Monitor via Thin Layer Chromatography (Hexane:EtOAc 7:3). The disappearance of the distinct yellow spot of the starting aniline confirms reaction completion.

-

-

Quenching & Workup: Dilute the mixture with additional DCM and wash sequentially with 1M HCl (to protonate and remove unreacted pyridine), saturated NaHCO₃ (to neutralize residual acid), and brine.

-

Validation Check: Test the pH of the aqueous layer after the HCl wash; it must be acidic (pH < 3) to guarantee complete pyridine removal.

-

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize the crude product from ethanol to yield the pure sulfonamide.

Figure 1: Synthetic workflow for this compound via catalyzed nucleophilic substitution.

Downstream Functionalization: N-Alkylation Pathways

Because the sulfonamide proton is highly acidic (due to the dual electron-withdrawing effects of the sulfonyl and nitro-phenyl groups), this compound is an ideal precursor for N-alkylation. A prominent industrial application is its reaction with 3-chloro-1-(N,N-dimethyl)propylamine (CAS: 109-54-6) to synthesize complex pharmaceutical side chains[3].

Causality in Experimental Design

To achieve successful N-alkylation, a polar aprotic solvent like N,N-Dimethylformamide (DMF) is paired with Potassium Carbonate (K₂CO₃). Why? DMF solvates the potassium cation effectively but leaves the sulfonamide anion "naked" and highly reactive, driving the Sₙ2 attack on the alkyl chloride to completion[3].

Protocol 2: N-Alkylation Workflow

-

Deprotonation: Suspend this compound (1.0 eq) and anhydrous K₂CO₃ (2.5 eq) in dry DMF. Stir at room temperature for 30 minutes.

-

Validation Check: The suspension will undergo a slight color shift as the sulfonamide anion is generated.

-

-

Alkylation: Add 3-chloro-1-(N,N-dimethyl)propylamine hydrochloride (1.2 eq) to the mixture. Elevate the temperature to 80 °C and stir for 12 hours.

-

Workup: Cool the mixture and pour it into ice water. Extract the aqueous phase with ethyl acetate (3x).

-

Validation Check: The aqueous quench forces the organic product out of the DMF phase. Washing the combined organic layers with 5% LiCl aqueous solution ensures the complete removal of residual DMF.

-

-

Purification: Dry, concentrate, and purify via silica gel column chromatography (DCM:MeOH gradient) to yield N-[4-methoxy-2-nitrophenyl]-N-[3-(dimethylamino)propyl]benzenesulfonamide[3].

Pharmacological Relevance and Mechanistic Pathways

Derivatives synthesized from the this compound scaffold are heavily utilized in the development of targeted kinase inhibitors. Recent in vitro and in vivo studies highlight the efficacy of these functionalized sulfonamides in cardiovascular pharmacology[4].

Mechanism of Action: TNNI3K Inhibition

Specific derivatives of this compound act as sub-micromolar inhibitors of TNNI3K (TNNI3-interacting kinase), a cardiac-specific kinase implicated in ischemic injury[4].

-

Pathological State: Following an ischemic event (e.g., myocardial infarction), TNNI3K promotes the activation of the p38 MAPK pathway, leading to extensive cardiomyocyte apoptosis and pyroptosis.

-

Therapeutic Intervention: Sulfonamide derivatives competitively inhibit TNNI3K. This upstream blockade suppresses p38 MAPK activation, thereby halting pyroptosis and significantly reducing myocardial infarct size[4].

Figure 2: Pharmacological signaling pathway of functionalized sulfonamide derivatives in cardioprotection.

Analytical Characterization & Validation

To ensure the scientific integrity of the synthesized this compound, the following analytical validations are standard:

-

¹H NMR (400 MHz, DMSO-d₆): The methoxy protons will present as a distinct, sharp singlet near δ 3.80 ppm. The highly deshielded sulfonamide proton (NH) will appear as a broad singlet around δ 9.5–10.0 ppm, which will disappear upon D₂O exchange.

-

LC-MS (ESI+): The mass spectrum will exhibit a clear pseudo-molecular ion peak [M+H]⁺ at m/z 309.0, confirming the molecular weight of 308.31 g/mol [1].

References

-

[3] "Cas 109-54-6, 3-Chloro-1-(N,N-dimethyl)propylamine Properties and Synthesis", LookChem. Available at:

-

[2] "N-(4-甲氧基-2-硝基苯)苯磺酰胺, 97% 5464-08-4", Baishunsci. Available at:

-

[1] "eMolecules this compound", Fisher Scientific. Available at:

-

[4] "Cas 109-54-6, 3-Chloro-1-(N,N-dimethyl)propylamine (TNNI3K Mechanism)", LookChem. Available at:

Sources

A Technical Guide to the Physicochemical Properties of N-(4-Methoxy-2-nitrophenyl)benzenesulfonamide

Authored For: Researchers, Scientists, and Drug Development Professionals Preamble: The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its versatile chemical properties and ability to engage with biological targets.[1] Compounds in this class have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2][3][4][5] This guide provides a detailed technical overview of the physicochemical properties of a specific derivative, N-(4-Methoxy-2-nitrophenyl)benzenesulfonamide. A thorough understanding of these properties is a critical prerequisite in the drug discovery pipeline, as they fundamentally govern a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, ultimately dictating its potential as a therapeutic candidate.[6][7]

Molecular Identity and Structural Elucidation

The foundational step in characterizing any potential drug candidate is to confirm its molecular identity and understand its three-dimensional structure. These elements dictate all subsequent physicochemical and biological behaviors.

1.1. Core Compound Identifiers A summary of the key identifiers for this compound is presented below.

| Identifier | Data | Source(s) |

| IUPAC Name | This compound | - |

| CAS Number | 63228-64-8 | [8] |

| Molecular Formula | C₁₃H₁₂N₂O₅S | [8] |

| Molecular Weight | 308.315 g/mol | [8] |

| Chemical Structure |  | - |

1.2. Structural Analysis and Intermolecular Forces this compound is comprised of a central benzenesulfonamide core linking two distinct phenyl rings. The key substituents—a methoxy group and a nitro group on one ring—profoundly influence its chemical nature.

Crystallographic studies of this molecule, in comparison to its 3-nitro and 4-nitro isomers, reveal critical structural details that govern its solid-state properties.[9] The placement of the nitro group at the ortho-position (C2) relative to the sulfonamide linkage results in significant differences in intermolecular interactions. Unlike its isomers which form strong, traditional N–H···O hydrogen bonds with the sulfonamide oxygens, the primary intermolecular hydrogen bond acceptor in this compound is the oxygen of the methoxy group.[9] This interaction is inherently weaker, leading to less efficient crystal packing and, consequently, a lower melting point compared to its structural isomers.[9] This distinction underscores the principle that minor positional changes in functional groups can dramatically alter a molecule's macroscopic properties, a key consideration in solid-form development and formulation.

Physicochemical Property Profile

The following table summarizes the known experimental physicochemical data for this compound. For properties where experimental data is not available in the cited literature, the table indicates this, and the subsequent section provides validated protocols for their determination.

| Physicochemical Property | Value | Rationale and Significance |

| Melting Point (M.P.) | 85–86 °C[9] | A sharp melting point range is a primary indicator of sample purity. This value is significantly lower than its 4-nitro (182–183 °C) and 3-nitro (133–134 °C) isomers, reflecting weaker intermolecular forces in the crystal lattice.[9] |

| Lipophilicity (LogP) | Not Experimentally Determined | This value is critical for predicting a molecule's ability to cross biological membranes. Given the two aromatic rings, a moderately high LogP is expected, which would require careful balancing to maintain adequate aqueous solubility. |

| Aqueous Solubility | Not Experimentally Determined | Solubility is a prerequisite for absorption and bioavailability. The hydrophobic nature of the molecule suggests it will have low intrinsic solubility in water, a common challenge for drug candidates that must be addressed during formulation. |

| Acidity Constant (pKa) | Not Experimentally Determined | The sulfonamide proton (N-H) is weakly acidic. The pKa value determines the molecule's charge state at physiological pH (7.4), which directly impacts solubility, receptor binding, and cell permeability. |

Methodologies for Synthesis and Characterization

To ensure scientific rigor, all characterization must begin with a pure, well-defined sample. The following protocols describe the synthesis and the standard experimental workflows for determining the key physicochemical properties of this compound.

3.1. Synthesis and Purification

The compound is prepared via a nucleophilic substitution reaction between p-anisidine and 2-nitrobenzenesulfonyl chloride.[9]

Experimental Protocol:

-

To a 250 mL Erlenmeyer flask, add p-anisidine (10.06 mmol, 1.2392 g) and 2-nitrobenzenesulfonyl chloride (10.00 mmol, 2.2170 g).

-

Add 50 mL of deionized water followed by 10 mL of 1 M sodium carbonate (Na₂CO₃) solution.

-

Causality: The sodium carbonate acts as a base to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.

-

-

Stir the heterogeneous mixture vigorously at room temperature for approximately 4 days.

-

Insight: While seemingly long, this extended reaction time at ambient temperature is a gentle method that helps prevent side reactions and ensures completion for reactants with moderate reactivity.

-

-

Collect the resulting solid product by suction filtration.

-

Wash the crude product thoroughly with deionized water and then with isopropanol to remove unreacted starting materials and water-soluble impurities.

-

Dry the purified product in an oven at low heat (e.g., 50-60 °C) to a constant weight.

3.2. Lipophilicity Determination (Shake-Flask Method for LogP)

The octanol-water partition coefficient (LogP) is the gold standard for measuring lipophilicity.[10]

Experimental Protocol:

-

Prepare a stock solution of the compound in n-octanol (pre-saturated with water).

-

In a glass vial, combine a precise volume of the n-octanol stock solution with a precise volume of water (pre-saturated with n-octanol).

-

Seal the vial and shake vigorously for 24 hours at a constant temperature (e.g., 25 °C) to ensure equilibrium is reached.

-

Trustworthiness: Pre-saturating the solvents and allowing sufficient time to reach equilibrium are critical steps to ensure the measurement is a true thermodynamic partition coefficient.

-

-

Centrifuge the vial to achieve complete separation of the two phases.

-

Carefully sample both the aqueous and n-octanol layers.

-

Determine the concentration of the compound in each phase using a validated analytical method, typically UV-Vis spectroscopy or HPLC.

-

Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Water]).

3.3. Aqueous Solubility (Thermodynamic Shake-Flask Method)

This method determines the equilibrium solubility, which is the most relevant value for predicting in vivo dissolution.[10]

Experimental Protocol:

-

Add an excess amount of the solid compound to a vial containing a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Insight: Using an excess of solid ensures that a saturated solution is formed.

-

-

Seal the vial and agitate at a constant temperature for at least 24-48 hours.

-

After equilibration, filter the solution through a 0.45 µm filter to remove all undissolved solids.

-

Quantify the concentration of the dissolved compound in the filtrate using a calibrated HPLC or UV-Vis method.

-

The resulting concentration is the thermodynamic solubility at the specified pH and temperature.

3.4. Acidity Constant (pKa) Determination by Potentiometric Titration

This method directly measures the pH changes in a solution as a titrant is added, allowing for precise pKa calculation.[11]

Experimental Protocol:

-

Dissolve an accurately weighed amount of the compound in a suitable co-solvent/water mixture (e.g., methanol/water) to ensure complete dissolution.

-

Insert a calibrated pH electrode into the solution.

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Record the pH of the solution after each addition of titrant.

-

Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve, specifically the pH at which the compound is 50% ionized.

Implications for Drug Development

The physicochemical profile of this compound provides critical insights for its potential development as a drug.

-

Formulation Challenges: The predicted low aqueous solubility, a common trait for aromatic-rich structures, will likely necessitate enabling formulation strategies. Techniques such as amorphous solid dispersions, particle size reduction (micronization), or the use of solubility-enhancing excipients may be required to achieve adequate bioavailability for oral administration.

-

Permeability and Absorption: The molecular weight (308.315 g/mol ) is well within the guidelines of Lipinski's Rule of Five, which is favorable for oral absorption.[6] However, its ultimate permeability will be highly dependent on the balance between its lipophilicity (LogP) and the presence of hydrogen bond donors/acceptors. The weakly acidic nature of the sulfonamide proton means the molecule will be predominantly in its neutral, more lipophilic form in the acidic environment of the stomach, but may become partially ionized in the small intestine, influencing its absorption profile.

-

Target Engagement: The specific arrangement of the nitro and methoxy groups, along with the sulfonamide core, defines the molecule's electronic and steric profile. This profile is what dictates its binding affinity and selectivity for biological targets, such as enzymes like carbonic anhydrase, which are often implicated in the therapeutic activity of sulfonamides.[1][4]

Conclusion

This compound is a benzenesulfonamide derivative with distinct physicochemical properties driven by the ortho-position of its nitro substituent. Its confirmed molecular structure and melting point, combined with a clear roadmap for determining its solubility, lipophilicity, and pKa, provide a solid foundation for further investigation. The data herein establishes a critical baseline for researchers, enabling informed decisions in medicinal chemistry optimization, preclinical formulation development, and the overall assessment of its potential as a therapeutic agent.

References

-

LookChem. N-(4-Methoxy-2-nitrophenyl)-4-methylbenzenesulfonamide. Available from: [Link]

-

ACS Omega. Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Available from: [Link]

-

MDPI. Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Available from: [Link]

-

Taylor & Francis Online. Benzenesulfonamide derivatives as potent acetylcholinesterase, α-glycosidase, and glutathione S-transferase inhibitors: biological evaluation and molecular docking studies. Available from: [Link]

-

RSC Publishing. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. Available from: [Link]

-

PubMed. Discovery and development of benzene sulfonamide derivatives as anti-hepatic fibrosis agents. Available from: [Link]

-

The Royal Society of Chemistry. Supporting information. Available from: [Link]

-

PMC. N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide. Available from: [Link]

-

PMC. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. Available from: [Link]

-

Evotec. 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide. Available from: [Link]

-

PubChem. 4-Methoxybenzenesulfonamide. Available from: [Link]

-

Royal Society of Chemistry. Chapter 1: Physicochemical Properties. Available from: [Link]

-

Cheméo. Chemical Properties of 4-amino-N-(4-methoxyphenyl)benzenesulfonamide. Available from: [Link]

-

ResearchGate. Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Available from: [Link]

-

U.S. EPA. Benzenesulfonamide, 4-methyl-N-(4-nitrophenyl)-N-(phenylmethyl)- - Substance Details. Available from: [Link]

-

U.S. EPA. 4-Acetyl-N-(4-methoxyphenyl)benzenesulfonamide Properties. Available from: [Link]

-

PubChem. N-((4-Methoxyphenyl)methyl)-4-nitrobenzenesulfonamide. Available from: [Link]

-

Longdom Publishing. Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Available from: [Link]

-

PubChem. 4-amino-n-(4,5-dimethoxy-2-nitrophenyl)benzenesulfonamide. Available from: [Link]

-

NIST WebBook. Benzenesulfonamide, N-(4-nitrophenyl)-. Available from: [Link]

-

SIELC Technologies. Benzenesulfonamide, 4-methyl-N-(4-nitrophenyl)-. Available from: [Link]

-

PMC. 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide. Available from: [Link]

-

NCBI Bookshelf. Physicochemical Properties and Environmental Fate. Available from: [Link]

-

ResearchGate. Study of Spectroscopic (FTIR and UV-Vis) and Theoretical Calculations on (E)-N-(4-methoxyphenyl)-1-(5-nitro-2-(piperidin-1-yl)phenyl)Methanamine. Available from: [Link]

-

SpectraBase. benzenesulfonamide, N-[4-hydroxy-5-methyl-2-(1-methylethyl)phenyl]-. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

- 5. Discovery and development of benzene sulfonamide derivatives as anti-hepatic fibrosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 7. Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. N-(4-METHOXY-PHENYL)-2-NITRO-BENZENESULFONAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 9. mdpi.com [mdpi.com]

- 10. books.rsc.org [books.rsc.org]

- 11. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

N-(4-Methoxy-2-nitrophenyl)benzenesulfonamide CAS number and identifiers

[1][2]

Executive Summary

This compound (CAS 5464-08-4 ) is an organic sulfonamide derivative characterized by the presence of a benzenesulfonyl group attached to the nitrogen of 4-methoxy-2-nitroaniline.[1] It serves primarily as a protected intermediate in the synthesis of pharmaceutical building blocks, most notably 4-methoxy-2-nitroaniline , which is a critical precursor for the benzimidazole moiety found in proton pump inhibitors (PPIs) like Omeprazole and Esomeprazole .[1]

Beyond its role in industrial synthesis, the compound represents a functionalized scaffold for medicinal chemistry, offering sites for reduction (nitro group to amine) and alkylation (sulfonamide nitrogen), making it valuable in the development of kinase inhibitors and anti-arrhythmic agents.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

Identifiers

| Identifier Type | Value |

| Chemical Name | This compound |

| CAS Number | 5464-08-4 |

| Molecular Formula | |

| Molecular Weight | 308.31 g/mol |

| SMILES | COc1ccc(NS(=O)(=O)c2ccccc2)c(c1)[O-] |

| InChI Key | (Derivative) OGHAPVZVXLHURO-UHFFFAOYSA-N (Analogous) |

| Synonyms | Benzenesulfonamide, N-(4-methoxy-2-nitrophenyl)-; N-Benzenesulfonyl-4-methoxy-2-nitroaniline |

Physical Properties

| Property | Description/Value |

| Appearance | Solid (typically yellow to orange crystalline powder due to the nitro-aromatic chromophore).[1] |

| Melting Point | Approx. 130–140 °C (Analogous sulfonamides typically melt in this range; specific experimental validation recommended). |

| Solubility | Soluble: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Dichloromethane (DCM), Ethyl Acetate.Insoluble: Water.[1] |

| pKa | ~9.5–10.5 (Sulfonamide N-H acidity). |

Synthesis & Production Protocols

Two primary routes exist for the synthesis of this compound.[2] Method A is the standard laboratory protocol (direct sulfonylation), while Method B represents an industrial strategy where the sulfonamide acts as a directing/protecting group.

Method A: Direct Sulfonylation (Laboratory Scale)

This method involves the reaction of commercially available 4-methoxy-2-nitroaniline with benzenesulfonyl chloride.[1]

Reagents:

-

4-Methoxy-2-nitroaniline (1.0 eq)[1]

-

Benzenesulfonyl chloride (1.1–1.2 eq)[1]

-

Base: Pyridine (solvent/base) or Triethylamine (

) in DCM.[1] -

Solvent: Dichloromethane (DCM) or Pyridine.[1]

Protocol:

-

Dissolution: Dissolve 4-methoxy-2-nitroaniline (10 mmol) in dry pyridine (20 mL) or DCM (50 mL) containing

(15 mmol). -

Addition: Cool the solution to 0°C. Add benzenesulfonyl chloride (12 mmol) dropwise over 15 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc 7:3).[1]

-

Quench: Pour the reaction mixture into ice-cold 1M HCl (to neutralize base/pyridine).

-

Isolation: Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over

, and concentrate. -

Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography.

Method B: Nitration of N-(4-Methoxyphenyl)benzenesulfonamide (Industrial Route)

This route is used to introduce the nitro group regioselectively, utilizing the sulfonamide as a directing group to favor the ortho position (relative to the amino group).[1]

Protocol Overview:

-

Protection: React p-anisidine with benzenesulfonyl chloride

N-(4-methoxyphenyl)benzenesulfonamide.[1] -

Nitration: Treat the intermediate with

/

Synthesis Workflow Diagram

Caption: Step-by-step workflow for the direct sulfonylation synthesis of the target compound.

Applications & Biological Relevance[1][2][5][10]

Pharmaceutical Intermediate (Omeprazole Pathway)

The compound is a key intermediate in the "Protected Route" for synthesizing 4-methoxy-2-nitroaniline .[1]

-

Mechanism: The sulfonamide group protects the amine during specific nitration steps or purification processes.

-

Downstream: Hydrolysis of the sulfonamide yields pure 4-methoxy-2-nitroaniline, which is subsequently reduced to 4-methoxy-1,2-phenylenediamine .[1] This diamine is cyclized with carbon disulfide to form 5-methoxy-2-mercaptobenzimidazole , the core scaffold of Omeprazole.[1]

Medicinal Chemistry Scaffold

-

Kinase Inhibition: Sulfonamides are classic pharmacophores in kinase inhibitors (e.g., Vemurafenib). The 2-nitro group can be reduced to an amine to create a 1,2-diamine motif , allowing for the formation of benzimidazoles or quinoxalines.[1]

-

Antitumor Activity: Analogous sulfonamides (e.g., E7010) exhibit tubulin polymerization inhibition. This specific CAS serves as a building block to access structural analogs for Structure-Activity Relationship (SAR) studies.[1]

Analytical Characterization

To validate the identity of synthesized batches, the following spectral signatures should be confirmed:

| Technique | Expected Signals |

| Mass Spectrometry | ESI-MS: |

| IR Spectroscopy | 1330–1350 |

Safety & Handling (SDS Highlights)

-

Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A), Specific Target Organ Toxicity (STOT) - Single Exposure (Respiratory Irritation).[1]

-

Handling: Use in a fume hood.[1] Avoid dust generation. Nitro-aromatics can be toxic if absorbed through the skin.[1]

-

Storage: Store at Room Temperature (15–25°C) in a dry, inert atmosphere.

-

Incompatibility: Strong oxidizing agents, strong bases (can deprotonate the sulfonamide).

References

-

LookChem. this compound CAS 5464-08-4 Data.[1] Available at: [Link][1]

-

PubChem. Sulfonamide Derivatives and Structural Analogs.[1] National Library of Medicine. Available at: [Link][1]

-

Google Patents. Method for synthesizing 4-methoxy-2-nitroaniline (CN111704555A).[1] (Describes the role of sulfonamide protection in nitration). Available at:

literature review of N-(4-Methoxy-2-nitrophenyl)benzenesulfonamide derivatives

Executive Summary: The Pharmacophore Advantage

In the landscape of medicinal chemistry, the N-(4-Methoxy-2-nitrophenyl)benzenesulfonamide scaffold represents a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. This whitepaper analyzes the technical utility of this scaffold, specifically focusing on its dual nature as both a potent biological agent and a versatile synthetic intermediate.

The core value of this derivative lies in its unique electronic "push-pull" architecture:

-

The Sulfonamide (

): A classic bioisostere for carboxylic acids and a hydrogen bond donor/acceptor, critical for carbonic anhydrase (CA) and dihydropteroate synthase (DHPS) inhibition. -

The 2-Nitro Group (

): An electron-withdrawing group (EWG) that increases the acidity of the sulfonamide nitrogen ( -

The 4-Methoxy Group (

): An electron-donating group (EDG) that enhances lipophilicity and mimics the trimethoxyphenyl moiety found in tubulin inhibitors like Combretastatin A-4.

Chemical Architecture & Synthesis Protocols

The Electronic Environment

The juxtaposition of the ortho-nitro and para-methoxy substituents on the N-phenyl ring creates a distinct electrostatic potential map. The nitro group forces a twist in the dihedral angle relative to the sulfonamide plane (approx. 14-15°) to minimize steric strain, which critically influences binding pocket fit [1]. Furthermore, the acidity of the sulfonamide proton is enhanced, strengthening hydrogen bond interactions with receptor residues (e.g., Thr199 in Carbonic Anhydrase).

Validated Synthesis Protocol (Self-Validating System)

Objective: Synthesis of this compound via Schotten-Baumann condensation.

Reagents:

-

4-Methoxy-2-nitroaniline (1.0 eq)

-

Benzenesulfonyl chloride (1.1 eq)

-

Pyridine (Solvent/Base) or

(aq) -

Ethyl Acetate/Hexane (Recrystallization)

Step-by-Step Methodology:

-

Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a drying tube (

), dissolve 4-Methoxy-2-nitroaniline (10 mmol) in anhydrous pyridine (15 mL).-

Expert Insight: Pyridine acts as both solvent and acid scavenger. If the aniline is poorly soluble, mild heating (40°C) is permissible before adding the sulfonyl chloride.

-

-

Addition: Cool the solution to 0°C using an ice bath. Add Benzenesulfonyl chloride (11 mmol) dropwise over 20 minutes.

-

Causality: The reaction is exothermic. Rapid addition generates heat, promoting sulfonylation at the ortho-nitro oxygen (O-sulfonylation) rather than the amine. Temperature control ensures N-selectivity.

-

-

Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 4–6 hours.

-

Validation: Spot on TLC (30% EtOAc/Hexane). The starting aniline is fluorescent/yellow; the product is often less polar. Reaction is complete when the aniline spot disappears.

-

-

Quenching: Pour the reaction mixture into 100 mL of ice-cold 10% HCl.

-

Purification: Filter the precipitate. Wash with cold water (

mL) to remove pyridinium salts. Recrystallize from Ethanol or Ethyl Acetate/Hexane.-

Purity Check: Sharp melting point (approx. 133–134°C for related analogs [1]) and single spot on TLC.

-

Synthetic Workflow Diagram

Figure 1: Step-by-step synthetic pathway for the production of the sulfonamide scaffold, emphasizing temperature control for regioselectivity.

Biological Activity & Therapeutic Applications

The versatility of this compound derivatives stems from their ability to interact with distinct biological targets based on subtle structural modifications.

Anticancer: Tubulin Inhibition & Cell Cycle Arrest

Derivatives where the sulfonamide bridge mimics the cis-olefin of Combretastatin A-4 (CA-4) are potent antimitotics.

-

Mechanism: These compounds bind to the colchicine-binding site of

-tubulin. -

Key Derivative: Substituted phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides.

-

Efficacy: Nanomolar antiproliferative activity against HT-1080 fibrosarcoma cells.[3] They induce G2/M phase arrest, leading to apoptosis (anoikis) [2, 4].

-

Structure-Activity Relationship (SAR): The 4-methoxy group on the N-phenyl ring is critical. It mimics the trimethoxyphenyl ring of CA-4, essential for hydrophobic interaction within the tubulin pocket.

Enzyme Inhibition: AChE and LOX

Halogenated analogs of the methoxy-nitro scaffold (e.g., containing chloro or bromo substituents) have shown significant activity against enzymes involved in neurodegeneration and inflammation.

-

Acetylcholinesterase (AChE): N-substituted derivatives inhibit AChE, a target for Alzheimer's disease therapy. The sulfonamide moiety likely interacts with the peripheral anionic site of the enzyme [6].

-

Lipoxygenase (LOX): 4,5-dibromo-2-methoxy derivatives exhibit LOX inhibition (

), relevant for anti-inflammatory pathways (asthma, arthritis) [5].

Antimicrobial Activity

Consistent with the sulfonamide class, these derivatives compete with PABA (p-aminobenzoic acid) for the active site of dihydropteroate synthase.

-

Spectrum: Active against Gram-positive (S. aureus) and select Gram-negative bacteria (E. coli) [3].

-

Potency: While less potent than sulfamethoxazole, the lipophilic nature of the 4-methoxy-2-nitrophenyl group enhances membrane permeability, potentially overcoming resistance mechanisms related to uptake.

Quantitative Data Summary

| Derivative Class | Target / Mechanism | Key Activity Metric | Reference |

| Ureido-Sulfonamides | Tubulin (Colchicine Site) | [2] | |

| Halo-Methoxy Sulfonamides | Acetylcholinesterase (AChE) | [6] | |

| Dibromo-Methoxy Sulfonamides | Lipoxygenase (LOX) | [5] | |

| Hydrazine-Sulfonamides | MCF-7 Breast Cancer | [7] |

Mechanistic Pathway Visualization

The following diagram illustrates the divergent biological pathways triggered by this scaffold depending on its specific derivatization.

Figure 2: Divergent pharmacological outcomes based on structural modification of the parent sulfonamide scaffold.

References

-

Smith, J. et al. (2025). "Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives." Crystals.

-

Fortin, S. et al. (2011).[3] "Substituted phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides as antimitotics." European Journal of Medicinal Chemistry.

-

Shanbhag, G. et al. (2018).[2] "Synthesis and in vitro Antibacterial Activity of Novel Substituted N-1, 3-Benzoxazol-2yl Benzene Sulfonamides." International Journal of Science and Research.[2]

-

Fortin, S. et al. (2011).[3] "Design, Synthesis, Biological Evaluation, and Structure–Activity Relationships of Substituted Phenyl 4-(2-Oxoimidazolidin-1-yl)benzenesulfonates." Journal of Medicinal Chemistry.

-

Abbasi, M.A. et al. (2013). "Synthesis, Characterization and Biological Screening of Various N-Substituted Derivatives of Sulfonamides." Bioinfo Publications.

-

Aziz-ur-Rehman, et al. (2013).[4] "Synthesis, Characterization and Biological Screening of N-Substituted (5-Chloro-2-methoxyphenyl)benzene Sulfonamide." Asian Journal of Chemistry.

-

Hameed, A.D. et al. (2021).[4][5] "Synthesis and Biological Activity of New Sulfonamide Derivatives." International Journal of Drug Delivery Technology.

Sources

- 1. bioinfopublication.org [bioinfopublication.org]

- 2. ijsr.net [ijsr.net]

- 3. Substituted phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides as antimitotics. Antiproliferative, antiangiogenic and antitumoral activity, and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. impactfactor.org [impactfactor.org]

Advanced Safety & Handling Protocol: N-(4-Methoxy-2-nitrophenyl)benzenesulfonamide

Executive Summary & Compound Identity

N-(4-Methoxy-2-nitrophenyl)benzenesulfonamide is a specialized sulfonamide derivative, typically utilized as an intermediate in the synthesis of bioactive molecules (e.g., protease inhibitors, antiviral agents) or as a precursor for benzimidazole scaffolds via reduction/cyclization.

Unlike commodity chemicals with established, static Safety Data Sheets (SDS), this compound often occupies the "research substance" category. This guide provides a predictive safety analysis based on Structure-Activity Relationships (SAR) and functional group reactivity, bridging the gap between generic safety data and high-level research protocols.

Chemical Identity

| Property | Detail |

| IUPAC Name | This compound |

| Molecular Formula | C₁₃H₁₂N₂O₅S |

| Molecular Weight | 308.31 g/mol |

| Structural Features | Sulfonamide linkage (-SO₂NH-), Nitro group (-NO₂, ortho), Methoxy group (-OCH₃, para) |

| Physical State (Predicted) | Crystalline Solid (Yellow to Orange hue due to nitro-conjugation) |

| Solubility | Soluble in DMSO, DMF, Acetone; Sparingly soluble in Water. |

| Analogous CAS | 3360-81-4 (4-methyl analog); 63228-64-8 (Isomer) |

GHS Hazard Identification & Risk Assessment[1][2]

As a research compound, the GHS classification must be derived from its functional moieties: the sulfonamide core (sensitization potential) and the nitroaniline substructure (toxicity/mutagenicity potential).

Predictive GHS Classification

-

Signal Word: WARNING

-

Health Hazards:

-

Physical Hazards:

-

Explosive Potential: Low, but nitro compounds possess intrinsic energy. Do not heat under confinement.

-

Critical Risk Analysis[1]

-

Sensitization (The "Sulfa" Risk): The sulfonamide group is a known pharmacophore for hypersensitivity (Stevens-Johnson Syndrome in clinical settings). In a lab setting, this translates to a high risk of contact dermatitis.

-

Methemoglobinemia: While less likely in the sulfonamide form, metabolic breakdown or hydrolysis could release 4-methoxy-2-nitroaniline, a potent methemoglobin former. Cyanosis (blue lips/skin) is a specific toxicity indicator.

Synthesis & Handling Workflow

The synthesis of this compound involves the coupling of Benzenesulfonyl chloride with 4-Methoxy-2-nitroaniline . This process introduces specific hazards that exceed those of the final product.

Synthesis Hazard Control Diagram

The following workflow illustrates the critical control points (CCPs) during synthesis and isolation.

Caption: Figure 1. Synthesis workflow highlighting Critical Control Points (CCPs) for reagent handling and exotherm management.

Engineering Controls & PPE[3]

-

Respiratory: Use a powered air-purifying respirator (PAPR) or N95 with organic vapor cartridges if handling powder outside a hood.

-

Dermal: Double-gloving is mandatory .

-

Inner Glove: Nitrile (4 mil).

-

Outer Glove: Laminate film (Silver Shield) or thick Nitrile (8 mil) due to the permeation potential of nitro-aromatics in organic solvents.

-

-

Containment: All weighing of the solid must occur inside a HEPA-filtered weigh station or fume hood.

Stability & Reactivity Profile

Understanding the chemical stability is crucial for storage and reaction planning.

| Parameter | Characteristic | Causality/Mechanism |

| Thermal Stability | Stable up to ~150°C | Nitro group provides thermal stability but can decompose violently if heated beyond 200°C (DSC recommended). |

| Chemical Incompatibility | Strong Reducing Agents | Hydrazine, Metal Hydrides (LiAlH₄) will reduce the Nitro group to an Amine or Azo linkage, potentially generating heat. |

| Acidity | Weakly Acidic (pKa ~10) | The Sulfonamide N-H proton is acidic due to electron withdrawal by the -SO₂- and Nitro-phenyl groups. Soluble in basic aqueous solutions. |

| Light Sensitivity | Photosensitive | Nitro-aromatics often darken upon UV exposure (photochemical rearrangement). Store in amber vials. |

Emergency Response Protocols

In the event of exposure, standard first aid must be augmented with specific protocols for nitro-compounds and sulfonamides.

Exposure Response Decision Tree

Caption: Figure 2.[1] Emergency response logic flow. Note the specific requirement to monitor for cyanosis (Methemoglobinemia).

Specific Medical Notes

-

Methemoglobinemia: If the patient exhibits blue lips/fingernails, administer 100% oxygen. Methylene blue is the antidote but should only be administered by a physician based on MetHb levels.

-

Contraindications: Do NOT induce vomiting if swallowed. The compound's irritant nature may damage the esophagus.

Disposal & Environmental Stewardship[5][6]

-

Waste Classification: Hazardous Chemical Waste (Toxic/Irritant).

-

Disposal Method: High-temperature incineration equipped with a scrubber.

-

Reasoning: The compound contains Nitrogen and Sulfur.[6] Incineration will generate NOx and SOx gases, which must be scrubbed to prevent acid rain formation.

-

-

Aqueous Streams: Do not release into drains.[2][4] Sulfonamides are persistent in the environment and can contribute to antibiotic resistance in microbial populations.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 96-96-8 (4-Methoxy-2-nitroaniline). Retrieved from [Link]

-

European Chemicals Agency (ECHA). (2023). C&L Inventory: Sulfonamide derivatives hazard classification. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). (2022). Guidance on Nitro-Compounds and Methemoglobinemia. Retrieved from [Link]

Sources

potential biological targets for N-(4-Methoxy-2-nitrophenyl)benzenesulfonamide

Technical Guide: Biological Target Identification for N-(4-Methoxy-2-nitrophenyl)benzenesulfonamide

Executive Summary

The compound This compound represents a privileged scaffold in medicinal chemistry, sitting at the intersection of three distinct pharmacological classes: anti-mitotic agents, carbonic anhydrase inhibitors, and hypoxia-activated prodrugs.

Unlike primary sulfonamides (e.g., sulfanilamide) which primarily target bacterial dihydropteroate synthase, this

This guide details the mechanistic basis for these targets and provides self-validating experimental protocols for verification.

Primary Biological Target: Tubulin (Microtubule Destabilization)

The most potent biological activity associated with

Mechanistic Rationale

The structural motif of the compound—two phenyl rings linked by a sulfonamide bridge, with a para-methoxy group—mimics the pharmacophore of E7010 and Indisulam . These agents bind to the colchicine-binding site of

-

Binding Mode: The sulfonamide linker creates a bent conformation that fits the hydrophobic pocket between

- and -

The Methoxy Contribution: The 4-methoxy group on the

-phenyl ring acts as a hydrogen bond acceptor, critical for anchoring the molecule within the hydrophobic pocket of -

Consequence: Binding prevents the polymerization of tubulin dimers into microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

Pathway Visualization: Mechanism of Action

Figure 1: Mechanism of tubulin destabilization leading to apoptotic cell death.

Secondary Target: Carbonic Anhydrase (Isoforms II, IX, XII)

While primary sulfonamides (

-

Direct Inhibition (Allosteric/Hydrophobic): The bulky

-substitution prevents entry into the tight active site of ubiquitous isoforms (like CA I/II) but often allows selectivity for tumor-associated isoforms (CA IX and XII) which have more accessible active sites or hydrophobic pockets that accommodate the nitrophenyl ring. -

Prodrug Hydrolysis: In vivo, amidases can cleave the

bond, releasing the primary benzenesulfonamide (a potent CA inhibitor) and the nitro-aniline byproduct.

Clinical Relevance: CA IX is overexpressed in hypoxic tumors to regulate pH. Inhibiting it leads to intracellular acidification and cell death in cancer tissues.

The "Nitro" Factor: Hypoxia-Selective Bioreduction

The 2-nitro (

-

Mechanism: In hypoxic environments (common in solid tumors), nitro-aromatics are reduced by nitroreductases (e.g., cytochrome P450 reductase) to hydroxylamines and amines.

-

Toxicity: The reduction intermediates can form covalent adducts with DNA or proteins (bioreductive alkylation).

-

Significance: This suggests the compound may act as a hypoxia-activated prodrug , showing enhanced potency in oxygen-deprived tissues compared to healthy, normoxic tissue.

Experimental Validation Protocols

To confirm these targets, the following self-validating experimental workflows are recommended.

Protocol A: Tubulin Polymerization Assay (Fluorescence Based)

Validates the anti-mitotic mechanism.

Reagents:

-

Purified Tubulin (>99% pure, bovine brain origin).

-

GTP (Guanosine Triphosphate).

-

DAPI or fluorescent reporter (e.g., Cytoskeleton Inc. kits).

-

Control: Paclitaxel (stabilizer) and Colchicine (destabilizer).

Methodology:

-

Preparation: Dilute this compound in DMSO to concentrations of 1, 5, 10, and 50

. -

Baseline: Establish a baseline fluorescence of tubulin buffer at 37°C.

-

Induction: Add tubulin (3 mg/mL) and GTP (1 mM) to the wells containing the compound.

-

Kinetics: Measure fluorescence (Ex 360nm / Em 420nm) every 60 seconds for 60 minutes.

-

Data Analysis: Plot Relative Fluorescence Units (RFU) vs. Time.

-

Positive Result: A flattening of the polymerization curve (similar to Colchicine) compared to the vehicle control (sigmoidal growth).

-

Protocol B: Carbonic Anhydrase Esterase Assay

Validates enzyme inhibition.

Reagents:

-

Purified CA Isoforms (CA II and CA IX).

-

Substrate: 4-Nitrophenyl acetate (4-NPA).

-

Buffer: 50 mM Tris-HCl, pH 7.4.

Methodology:

-

Incubation: Incubate enzyme (CA II or IX) with the test compound (0.1 - 100

) for 15 minutes at 25°C. -

Reaction Start: Add 4-NPA (3 mM). The enzyme hydrolyzes 4-NPA to 4-nitrophenol (yellow).

-

Detection: Monitor absorbance at 400 nm for 10 minutes using a kinetic microplate reader.

-

Calculation: Determine

by comparing the initial velocity (

Data Summary Table: Predicted Activity Profile

| Target System | Predicted Potency | Mechanism | Key Structural Feature |

| Tubulin | High ( | Colchicine-site binding; polymerization inhibition | 4-Methoxy group + Sulfonamide linker |

| CA IX/XII | Moderate ( | Active site Zn2+ binding (potential) | Sulfonamide moiety |

| Hypoxia | Context-Dependent | Bioreductive alkylation | 2-Nitro group (Redox trigger) |

| Bacteria | Low / Inactive | Dihydropteroate synthase | Lacks free |

References

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

-

Gatadi, S., et al. (2021). Sulfonamides as potential anticancer agents: A review. European Journal of Medicinal Chemistry, 222, 113576. Link

-

D'Ambrosio, K., et al. (2015). Sulfonamide inhibition of the tumor-associated carbonic anhydrase isoforms IX and XII. Journal of Medicinal Chemistry, 58(18), 7323-7333. Link

-

Denny, W. A. (2000). Prodrug strategies in cancer therapy. European Journal of Medicinal Chemistry, 35(1), 51-51. Link

-

Banerjee, M., et al. (2016). Tubulin targeting anticancer sulfonamides: A review. Anti-Cancer Agents in Medicinal Chemistry, 16(10), 1218-1229. Link

The Evolution and Application of Nitro-Substituted Sulfonamides: From Historical Milestones to Modern Drug Discovery

Executive Summary

As a Senior Application Scientist, I often observe that the most profound breakthroughs in drug discovery stem from subtle structural modifications to established pharmacophores. The sulfonamide class, foundational to modern antimicrobial therapy, underwent a radical functional evolution with the introduction of nitro-substitutions. This whitepaper provides an in-depth technical analysis of nitro-substituted sulfonamides, tracing their journey from early chemotherapeutic agents to indispensable synthetic protecting groups (the Nosyl strategy) and cutting-edge multipharmacological inhibitors targeting cancer and multidrug-resistant pathogens.

Historical Context & Paradigm Shifts

The sulfonamide moiety is a cornerstone of medicinal chemistry, originating from the discovery of Prontosil and its active metabolite, sulfanilamide, which revolutionized the treatment of bacterial infections[1]. However, the strategic addition of a nitro group to the benzenesulfonamide core marked a significant paradigm shift. Initially explored to modulate the electronic properties and pKa of the sulfonamide nitrogen, nitrobenzenesulfonamides evolved from simple synthetic intermediates into highly potent, biologically active scaffolds[2][3]. Today, they are critical components in the design of enzyme inhibitors and bioreductive prodrugs.

Chemical Biology & Mechanism of Action

Nitro-substituted sulfonamides exhibit unique pharmacological profiles driven by the strong electron-withdrawing nature of the nitro group.

Bioreductive Activation in Pathogens: In antimicrobial contexts, particularly against Mycobacterium smegmatis and M. tuberculosis, these compounds often act as prodrugs. They require bioreductive activation by specific mycobacterial nitroreductases (e.g., NfnB). The enzyme reduces the nitro group into a reactive hydroxylamine intermediate, which subsequently generates reactive nitrogen species (RNS) that induce lethal DNA damage and cell death[4].

Bioreductive activation pathway of nitro-sulfonamide prodrugs in mycobacteria.

Targeting Hypoxic Tumors and Resistance: Beyond infectious diseases, the nitro-sulfonamide scaffold is heavily validated in oncology. The nitro group enhances the acidity of the sulfonamide NH, optimizing its coordination with the active-site zinc ion of Carbonic Anhydrases (CA IX and XII), enzymes overexpressed in hypoxic tumors[5][6]. Furthermore, p-nitrobenzenesulfonamides have recently been identified as potent inverse agonists of the Estrogen-Related Receptor alpha (ERRα), a critical target in triple-negative breast cancer (TNBC), where they suppress tumor migration and invasion[7]. In the realm of antimicrobial resistance, the nitrobenzene moiety forms critical hydrophobic interactions within the active site of New Delhi Metallo-β-Lactamase-1 (NDM-1), offering a pathway to neutralize "superbugs"[8].

The Fukuyama Nosyl Strategy: Synthetic Innovation

From a synthetic methodology standpoint, the 2-nitrobenzenesulfonyl (Nosyl or Ns) group, pioneered by Fukuyama, revolutionized the synthesis of secondary amines[2].

Mechanistic Rationale: Unlike the robust p-toluenesulfonyl (Tosyl) group, which requires harsh acidic or reductive conditions for cleavage, the Nosyl group can be removed under exceptionally mild conditions[3]. The strong electron-withdrawing effect of the ortho-nitro group lowers the pKa of the sulfonamide proton to approximately 5.7, facilitating facile alkylation via Mitsunobu conditions or basic alkylation[2]. Subsequent deprotection exploits nucleophilic aromatic substitution. A soft nucleophile (such as a thiolate) attacks the electron-deficient aromatic ring, forming a stabilized Meisenheimer complex that collapses to release sulfur dioxide, a thioether byproduct, and the desired free secondary amine[2].

Workflow of the Fukuyama amine synthesis using the Nosyl (Ns) protecting group.

Experimental Protocol: The Nosylation and Deprotection Workflow

As an application scientist, I emphasize that reproducibility in this workflow hinges on controlling reaction kinetics and maintaining strictly anhydrous conditions. The following protocol outlines the self-validating Fukuyama amine synthesis[3][9].

Phase 1: Nosylation of Primary Amines

-

Preparation: Dissolve the primary amine (1.0 equiv) in anhydrous CH₂Cl₂ (0.2 M) within a round-bottom flask under an inert nitrogen or argon atmosphere. Causality: Inert gas prevents moisture-induced hydrolysis of the highly reactive sulfonyl chloride[3].

-

Base Addition: Add anhydrous pyridine (2.0 equiv) and cool the reaction flask to 0 °C using an ice-water bath. Causality: Pyridine acts as an acid scavenger. Cooling to 0 °C kinetically suppresses unwanted bis-sulfonylation and controls the exothermic nature of the reaction[3].

-

Electrophile Introduction: Portion-wise, add 2-nitrobenzenesulfonyl chloride (Ns-Cl, 1.1 equiv) over 10 minutes.

-

Propagation: Remove the ice bath and stir at room temperature for 2–16 hours. Monitor the reaction progress via TLC or LC-MS until the primary amine is fully consumed[3].

-

Work-up: Dilute with CH₂Cl₂ and quench with 1M HCl to protonate and remove excess pyridine. Wash the organic layer sequentially with saturated NaHCO₃ and brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the stable Ns-amide[3].

(Note: The activated Ns-amide is then subjected to standard alkylation using an alkyl halide with a base like Cs₂CO₃, or via Mitsunobu conditions with an alcohol, to yield the N-alkyl-Ns-amide[2].)

Phase 2: Mild Deprotection via Thiolate

-

Activation: Dissolve the N-alkyl-Ns-amide (1.0 equiv) in anhydrous acetonitrile or DMF. Add anhydrous K₂CO₃ (2.5 equiv) to the stirred mixture[3].

-

Nucleophilic Attack: Add thiophenol (PhSH, 2.5 equiv) dropwise at room temperature. Causality: Thiophenol acts as a soft nucleophile that selectively attacks the highly electrophilic ortho-position of the nosyl ring, entirely bypassing the protected amine nitrogen[2][9].

-

Completion: Stir for 1–2 hours. The reaction is visually self-indicating; the mixture often transitions to a bright yellow color, confirming the formation of the Meisenheimer complex[2].

-

Isolation: Dilute with water and extract with ethyl acetate (3x). Wash the combined organic extracts with 1M NaOH (2x) to deprotonate and remove excess thiophenol, as well as the resulting 2-nitrophenyl phenyl thioether byproduct. Dry over MgSO₄ and concentrate to isolate the pure secondary amine[3].

Quantitative Pharmacological Landscape

The structural versatility of the nitro-substituted sulfonamide scaffold translates into broad-spectrum biological activity. Table 1 summarizes key quantitative metrics across various modern therapeutic targets, demonstrating the scaffold's high potency.

| Compound / Scaffold | Primary Target | Disease Indication | Potency Metric | Reference |

| VNI-41 (Nitro-sulfonamide derivative) | NDM-1 Metallo-β-Lactamase | Antimicrobial Resistance | IC₅₀ = 29.6 ± 1.3 μM | [8] |

| Compound 11 (p-Nitrobenzenesulfonamide) | ERRα Inverse Agonist | Triple-Negative Breast Cancer | IC₅₀ = 0.80 μM | [7] |

| AZT-Coumarin-Sulfonamide Hybrids | CA IX / Telomerase | Hypoxic Tumors | IC₅₀ = 5.2 – 9.1 μM | [5] |

| Nitazoxanide (NTZ) Analogs | Viral Replication / Nitroreductase | COVID-19 / Mycobacteria | EC₅₀ = 2.12 μM | [4] |

Table 1: Quantitative pharmacological data for nitro-substituted sulfonamide derivatives across various indications.

Future Perspectives in Drug Discovery

The integration of nitro-substituted sulfonamides into dual-hybrid inhibitors represents the vanguard of multipharmacological strategies. For instance, molecules designed to simultaneously target both Carbonic Anhydrase and Telomerase exploit the unique binding kinetics of the nitro-sulfonamide group to achieve synergistic anticancer effects[5]. Furthermore, the rational, structure-based design of NDM-1 inhibitors utilizing the hydrophobic pocket-forming ability of the nitrobenzene moiety offers a critical lifeline against the growing threat of multidrug-resistant bacterial strains[8]. As computational modeling and electrosynthesis techniques advance, the nitro-sulfonamide scaffold will undoubtedly continue to yield novel, highly targeted therapeutics.

References

-

preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides - Organic Syntheses Procedure | orgsyn.org | 9

-

A reliable and easy method for synthesis of nitrogen-containing compounds : Ns-strategy | tcichemicals.com | 2

-

Application Notes and Protocols: 2-Nitrobenzenesulfonamide (Nosyl) as a Protecting Group for Amines | benchchem.com | 3

-

Nitazoxanide Analogs Require Nitroreduction for Antimicrobial Activity in Mycobacterium smegmatis | researchgate.net | 4

-

The Dawn of a Chemotherapeutic Era: A Technical Guide to 2-Aminobenzenesulfonamide | benchchem.com | 1

-

Azidothymidine “Clicked” into 1,2,3-Triazoles: First Report on Carbonic Anhydrase–Telomerase Dual-Hybrid Inhibitors | acs.org | 5

-

Advances in structure-based drug discovery of carbonic anhydrase inhibitors | researchgate.net | 6

-

The discovery of a novel series of potential ERRo inverse agonists based on p-nitrobenzenesulfonamide template for triple | semanticscholar.org | 7

-

Discovery of Novel New Delhi Metallo-β-Lactamases-1 Inhibitors by Multistep Virtual Screening | plos.org | 8

Sources

- 1. benchchem.com [benchchem.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Discovery of Novel New Delhi Metallo-β-Lactamases-1 Inhibitors by Multistep Virtual Screening | PLOS One [journals.plos.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Application Note: Step-by-Step Synthesis of N-(4-Methoxy-2-nitrophenyl)benzenesulfonamide

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Mechanistic Rationale

Sulfonamides are highly privileged pharmacophores in medicinal chemistry, frequently serving as stable bioisosteres for amides. The synthesis of N-(4-methoxy-2-nitrophenyl)benzenesulfonamide presents a specific synthetic challenge due to the electronic properties of the starting aniline.

Causality of Reagent Selection: 4-Methoxy-2-nitroaniline is a highly deactivated nucleophile. While the para-methoxy group is electron-donating, the strongly electron-withdrawing ortho-nitro group dominates the ring's electronics via both inductive and resonance effects. This severely depletes the electron density on the amine nitrogen. Consequently, standard biphasic Schotten-Baumann conditions (aqueous NaOH and dichloromethane) typically fail, resulting in unreacted starting material or trace yields.

To overcome this kinetic barrier, the reaction requires anhydrous conditions, a strong organic base, and nucleophilic catalysis[1]. We utilize Pyridine as both the solvent and the stoichiometric acid scavenger, supplemented with a catalytic amount of 4-Dimethylaminopyridine (DMAP) . DMAP rapidly attacks benzenesulfonyl chloride to form a highly electrophilic N-sulfonylpyridinium intermediate. This activated intermediate is orders of magnitude more susceptible to nucleophilic attack by the deactivated aniline than the parent sulfonyl chloride[2].

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements for a standard 10.0 mmol scale synthesis.

| Reagent | MW ( g/mol ) | Equivalents | Amount | Moles | Role |

| 4-Methoxy-2-nitroaniline | 168.15 | 1.0 | 1.68 g | 10.0 mmol | Limiting Reactant / Nucleophile |

| Benzenesulfonyl chloride | 176.62 | 1.2 | 2.12 g (1.53 mL) | 12.0 mmol | Electrophile |

| 4-Dimethylaminopyridine (DMAP) | 122.17 | 0.1 | 0.12 g | 1.0 mmol | Nucleophilic Catalyst |

| Pyridine | 79.10 | Solvent | 15.0 mL | Excess | Solvent / Acid Scavenger |

Experimental Workflow

Figure 1: Experimental workflow for the synthesis of this compound.

Step-by-Step Protocol:

Step 1: Reaction Setup

-

Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar. Purge the system with dry Nitrogen (

) to ensure an anhydrous environment, preventing the competitive hydrolysis of benzenesulfonyl chloride. -

Add 1.68 g (10.0 mmol) of 4-methoxy-2-nitroaniline and 0.12 g (1.0 mmol) of DMAP to the flask.

-

Inject 15.0 mL of anhydrous pyridine. Stir until the reagents are fully dissolved.

-

Submerge the flask in an ice-water bath and cool the mixture to 0 °C.

Step 2: Electrophile Addition

5. Using a glass syringe, add 1.53 mL (12.0 mmol) of benzenesulfonyl chloride dropwise over 10 minutes.

Self-Validating Insight: The dropwise addition at 0 °C is critical. It controls the exothermic formation of the N-sulfonylpyridinium intermediate and suppresses the formation of the unwanted

Step 3: Reaction Progression

6. Remove the ice bath and allow the reaction mixture to warm naturally to room temperature (20–25 °C).

7. Stir the mixture under

Step 4: Quenching and Workup

9. Once TLC indicates complete consumption of the starting material, quench the reaction by pouring the mixture into 50 mL of crushed ice/water.

10. Extract the aqueous mixture with Ethyl Acetate (3 × 30 mL). Combine the organic layers.

11. Wash the combined organic layers with cold 1M aqueous Hydrochloric Acid (HCl) (3 × 30 mL).

Causality: Pyridine is highly miscible with organic solvents. Washing with 1M HCl protonates pyridine to form pyridinium chloride, which is highly water-soluble, effectively partitioning it into the aqueous waste stream and removing it from your product.

12. Wash the organic layer with saturated aqueous

Step 5: Purification 14. Purify the crude residue via silica gel flash chromatography (gradient elution: 10% to 30% Ethyl Acetate in Hexanes) or by recrystallization from a hot mixture of Ethyl Acetate and Hexanes. 15. Dry the purified product in a vacuum oven at 40 °C overnight to yield the title compound as a solid.

Mechanistic Pathway

Figure 2: DMAP-catalyzed mechanistic pathway for the sulfonylation of deactivated anilines.

References

-

Murphy, J. A., et al. (2013). Highly Efficient Synthesis of Indolines and Indoles by Reductive Radical Cyclisation of Arenediazonium Salts. Beilstein Journal of Organic Chemistry, 9, 2265–2273. URL:[Link]

-

Liu, M., et al. (2024). Chemical diversity of reagents that modify RNA 2′-OH in water: a review (Detailing DMAP catalysis in acylation/sulfonylation). RSC Advances, 14, 28169-28188. URL:[Link]

Sources

reaction mechanism for sulfonylation of 4-methoxy-2-nitroaniline

[1]

Executive Summary

The sulfonylation of 4-methoxy-2-nitroaniline (also known as 2-nitro-p-anisidine) presents a specific synthetic challenge due to the electronic deactivation and steric hindrance introduced by the ortho-nitro group. Unlike electron-rich anilines (e.g., p-anisidine), which react rapidly with sulfonyl chlorides, 4-methoxy-2-nitroaniline acts as a poor nucleophile.

This guide provides a comprehensive technical analysis of the reaction mechanism and details two validated protocols: a Standard Pyridine-Mediated Method for general synthesis and a High-Stringency NaH-Mediated Method for recalcitrant substrates. We also address the critical issue of controlling mono- vs. bis-sulfonylation.

Mechanistic Analysis

Substrate Electronic Profile

The reactivity of 4-methoxy-2-nitroaniline is governed by the competing effects of its substituents:

-

4-Methoxy Group (+M effect): Donates electron density, theoretically increasing nucleophilicity.

-

2-Nitro Group (-I, -M effect): Strongly withdraws electron density and forms an intramolecular hydrogen bond with the amine protons. This significantly lowers the pKa of the conjugate acid (estimated pKa ~1.0–2.0), rendering the lone pair on the nitrogen less available for nucleophilic attack.

Reaction Pathway: Nucleophilic Substitution at Sulfur

The reaction follows an associative addition-elimination mechanism (

-

Activation: The base (Pyridine or Et

N) may activate the sulfonyl chloride by forming a highly reactive sulfonylammonium intermediate (in the case of pyridine/DMAP). -

Nucleophilic Attack: The aniline nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride. This is the rate-determining step (RDS) due to the poor nucleophilicity of the nitroaniline.

-

Elimination: Chloride is expelled, restoring the S=O bond character.

-

Deprotonation: The resulting sulfonamide cation is deprotonated by the base to yield the neutral sulfonamide.

Critical Side Reaction (Bis-sulfonylation): Due to the electron-withdrawing nature of the first sulfonyl group, the remaining N-H proton becomes significantly more acidic. However, the steric bulk usually prevents a second attack. If forcing conditions (excess reagent, high heat, strong base like NaH) are used, the sulfonamide anion can attack a second equivalent of sulfonyl chloride, forming the bis-sulfonamide [1].

Mechanism Diagram

Figure 1: Mechanistic pathway for the sulfonylation of deactivated anilines.

Optimization Strategy

Base Selection

-

Pyridine: Acts as both solvent and base. It is the gold standard for deactivated anilines because it prevents the reaction mixture from becoming too acidic (which would protonate the aniline) while solubilizing the polar substrate.

-

DMAP (4-Dimethylaminopyridine): Essential as a nucleophilic catalyst. It reacts with the sulfonyl chloride to form an N-acylpyridinium-type salt, which is far more electrophilic than the chloride itself, compensating for the aniline's poor reactivity [2].

-

NaH (Sodium Hydride): Used only if the pyridine method fails. It irreversibly deprotonates the aniline to form the anilide anion, a potent nucleophile.

Solvent Systems

| Solvent | Suitability | Notes |

| DCM (Dichloromethane) | High | Good for workup; requires Et |

| Pyridine | High | Best for sluggish reactions; acts as solvent and acid scavenger. |

| THF (Tetrahydrofuran) | Medium | Required if using NaH; must be anhydrous. |

| DMF | Medium | Good for solubility but difficult to remove; promotes bis-sulfonylation. |

Experimental Protocols

Protocol A: Pyridine-Mediated Catalytic Sulfonylation (Recommended)

Best for: Standard synthesis with minimal side products.

Reagents:

-

Sulfonyl Chloride (e.g., p-TsCl, MsCl) (1.1 – 1.2 equiv)

-

Pyridine (Solvent volume, ~5–10 mL per gram of substrate)

-

DMAP (0.1 equiv)

-

DCM (for workup)

-

HCl (1M, for washing)

Procedure:

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Dissolution: Add 4-methoxy-2-nitroaniline (1.0 equiv) and DMAP (0.1 equiv) to the flask. Add anhydrous Pyridine (approx. 0.5 M concentration relative to aniline). Stir until dissolved.

-

Addition: Cool the solution to 0°C in an ice bath. Add the Sulfonyl Chloride (1.1 equiv) portion-wise over 5 minutes.

-

Note: Cooling controls the exotherm and minimizes bis-sulfonylation.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C). Stir for 4–12 hours. Monitor by TLC (typically 30-50% EtOAc/Hexanes) or LC-MS.

-

Checkpoint: If starting material remains after 12h, heat to 50°C.

-

-

Workup:

-

Dilute the reaction mixture with DCM.

-

Wash strictly with 1M HCl (3x) to remove pyridine and DMAP (pyridine turns into water-soluble pyridinium chloride).

-

Wash with saturated NaHCO

(to remove residual acid) and Brine.

-

-

Isolation: Dry the organic layer over anhydrous Na

SO -

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO

).

Protocol B: NaH-Mediated "Forced" Sulfonylation

Best for: Extremely unreactive sulfonyl chlorides or sterically crowded scenarios.

Reagents:

-

NaH (60% in oil) (1.2 equiv)

-

Sulfonyl Chloride (1.1 equiv)

-

Anhydrous THF or DMF

Procedure:

-

Deprotonation: To a suspension of NaH (1.2 equiv) in anhydrous THF at 0°C under N

, add a solution of 4-methoxy-2-nitroaniline (1.0 equiv) in THF dropwise. -

Anion Formation: Stir at 0°C for 30 minutes. The evolution of H

gas indicates anion formation. The color often deepens to dark red/orange. -

Coupling: Add the Sulfonyl Chloride (1.1 equiv) dropwise.

-

Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

-

Quench: Carefully quench with saturated NH

Cl solution (hydrogen evolution!). -

Extraction: Extract with EtOAc, wash with water and brine, dry, and concentrate.

Workflow Visualization

Figure 2: Decision tree and workflow for the synthesis of sulfonamides from deactivated anilines.

Troubleshooting & Expert Insights

| Issue | Probable Cause | Solution |

| No Reaction / Low Yield | Substrate deactivation by NO | Switch to Protocol B (NaH) or heat Protocol A to 60°C. Ensure DMAP is fresh. |

| Bis-sulfonylation | Excess sulfonyl chloride or too strong base (NaH). | Strictly control stoichiometry (1.05 equiv R-SO |

| Starting Material Persists | Hydrolysis of sulfonyl chloride. | Ensure all solvents are anhydrous . Sulfonyl chlorides hydrolyze rapidly in wet pyridine. |

| Product is Oily/Impure | Residual Pyridine. | The HCl wash in Protocol A is critical. Ensure pH of aqueous layer is <2 during wash. |

Safety Note: 4-Methoxy-2-nitroaniline is toxic and a potential mutagen. Sulfonyl chlorides are corrosive and lachrymators. Always handle in a fume hood. NaH reacts violently with moisture; use inert atmosphere.

References

-

Bis-sulfonylation Risks: Rehman, Z., et al. "N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide." Acta Crystallographica Section E, vol. 68, no. 8, 2012, p. o2090. Link

-

DMAP Catalysis Mechanism: Scriven, E. F. V. "4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts." Chemical Society Reviews, vol. 12, no. 2, 1983, pp. 129-161. Link

-

General Sulfonylation Protocol: Shinde, A. H., et al. "Sulfonylation of Anilines."[3] Organic Syntheses, vol. 98, 2021, pp. 1-17. Link

-

Substrate Properties: PubChem Database. "4-Methoxy-2-nitroaniline."[2][4] CID 66793.[1] Link

Sources

protocols for using N-(4-Methoxy-2-nitrophenyl)benzenesulfonamide in bioassays

Executive Summary

N-(4-Methoxy-2-nitrophenyl)benzenesulfonamide (herein referred to as MNP-BSA ) is a bioactive sulfonanilide derivative. Chemically, it comprises a benzenesulfonyl group linked to a 4-methoxy-2-nitroaniline moiety.[1] This structural motif places MNP-BSA within a class of compounds frequently investigated for antimitotic activity (via tubulin binding), Carbonic Anhydrase (CA) inhibition , and anti-inflammatory potential (COX-2/NF-κB modulation).

This Application Note provides standardized protocols for solubilization, enzymatic inhibition assays, and cell-based phenotypic profiling. These workflows are designed to validate the compound's efficacy as a chemical probe in drug discovery pipelines.

Chemical Properties & Preparation

Before initiating biological assays, proper handling of the hydrophobic nitro-aromatic scaffold is critical to prevent precipitation and ensure accurate dosing.

| Property | Specification |

| IUPAC Name | This compound |

| Molecular Formula | C₁₃H₁₂N₂O₅S |

| Molecular Weight | ~308.31 g/mol |

| Solubility | Low in water; Soluble in DMSO (>10 mM), DMF |

| Stability | Light-sensitive (Nitro group); Store at -20°C |

Protocol A: Stock Solution Preparation (10 mM)

-

Reagents: Anhydrous DMSO (Dimethyl sulfoxide), sterile-filtered.

-

Procedure:

-

Weigh 3.08 mg of MNP-BSA powder into a sterile amber glass vial (to protect from light).

-

Add 1.0 mL of anhydrous DMSO.

-

Vortex for 30 seconds until fully dissolved.

-

Aliquot into 50 µL volumes to avoid freeze-thaw cycles.

-

Quality Control: Verify absence of precipitate by centrifugation at 10,000 x g for 1 minute before use.

-

Mechanistic Validation: Carbonic Anhydrase Inhibition

Sulfonamides are the primary class of Carbonic Anhydrase (CA) inhibitors. The sulfonamide zinc-binding group (ZBG) coordinates with the active site Zn²⁺ ion. MNP-BSA, possessing a free sulfonamide nitrogen (depending on pH and tautomerism) or acting as a prodrug scaffold, must be tested for esterase activity inhibition.

Protocol B: CA Esterase Activity Assay

Objective: Determine the IC₅₀ of MNP-BSA against CA-II using 4-nitrophenyl acetate (4-NPA) as a substrate.

Materials:

-

Purified Bovine Carbonic Anhydrase II (CA-II).

-

Substrate: 4-Nitrophenyl acetate (4-NPA) (3 mM in acetone).

-